molecular formula C15H21IN2O2 B052012 Iodopride CAS No. 115860-70-3

Iodopride

Numéro de catalogue: B052012
Numéro CAS: 115860-70-3
Poids moléculaire: 388.24 g/mol
Clé InChI: JHMTYLJMPBFCTD-GFCCVEGCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Iodopride, also known as this compound, is a useful research compound. Its molecular formula is C15H21IN2O2 and its molecular weight is 388.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Iodopride, a radiolabeled compound, has garnered attention for its potential applications in medical imaging and its interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including pharmacokinetics, receptor binding studies, and clinical implications.

Overview of this compound

This compound is primarily known as a dopamine D2 receptor radioligand used in positron emission tomography (PET) imaging. It is a derivative of the benzamide class and is utilized to visualize dopamine receptor activity in various neurological conditions. The compound's structure allows it to interact selectively with dopamine receptors, making it valuable in both research and clinical settings.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key pharmacokinetic parameters include:

Parameter Value
C_max (ng/mL) 0.35%/g in striatal uptake
T_max (hours) 40 min post-injection
Half-life Not specified in the available literature

This compound exhibits rapid absorption following intravenous administration, with peak concentrations observed shortly after dosing. The compound's distribution is influenced by its affinity for dopamine receptors, particularly in the brain regions associated with dopaminergic signaling.

Receptor Binding Studies

This compound's affinity for dopamine D2 receptors has been extensively documented. In vivo studies using rat models have demonstrated that this compound competes effectively with other radioligands for receptor binding. For instance, a study reported that this compound showed significant uptake in the striatum compared to the cerebellum, indicating a preferential binding to D2 receptors located in dopaminergic pathways.

Case Study: Striatal Uptake

In one experiment, rats were administered this compound and subsequently analyzed for regional brain uptake:

  • Striatal uptake : 0.35%/g
  • Cerebellar uptake : Significantly lower than striatal levels
  • Peak ratios : High striatal-to-cerebellar ratios indicate selective receptor binding properties.

These findings suggest that this compound can be utilized as an effective tool for assessing dopaminergic function in various neurological disorders.

Clinical Applications

This compound's primary clinical application lies in its use as a radioligand for PET imaging to evaluate conditions such as Parkinson's disease, schizophrenia, and other neurodegenerative disorders. Its ability to provide insights into dopamine receptor availability and function makes it invaluable for both diagnostic and therapeutic monitoring.

Clinical Study Findings

A clinical study evaluated the effects of this compound on gastric motility and accommodation in patients with functional dyspepsia. The results indicated no significant improvement in gastric emptying or accommodation when compared to placebo:

Variable This compound Placebo P value
Gastric volume changeNo effect observed--
Maximum tolerated volumeNo effect observed--

These results highlight the need for further investigation into this compound's broader physiological effects beyond its established role in imaging.

Propriétés

Numéro CAS

115860-70-3

Formule moléculaire

C15H21IN2O2

Poids moléculaire

388.24 g/mol

Nom IUPAC

N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide

InChI

InChI=1S/C15H21IN2O2/c1-3-18-8-4-5-12(18)10-17-15(19)13-9-11(16)6-7-14(13)20-2/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,17,19)/t12-/m1/s1

Clé InChI

JHMTYLJMPBFCTD-GFCCVEGCSA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)I)OC

SMILES isomérique

CCN1CCC[C@@H]1CNC(=O)C2=C(C=CC(=C2)I)OC

SMILES canonique

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)I)OC

Key on ui other cas no.

115860-70-3

Synonymes

iodopride
iodopride 125I hydrochloride, (S)-isomer
iodopride HCl, (R)-isomer
iodopride hydrochloride, (S)-isomer
iodopride, (S)-isomer
N-((1-ethyl-2-pyrrolidinyl)methyl)-5-iodo-2-methoxybenzamide

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.